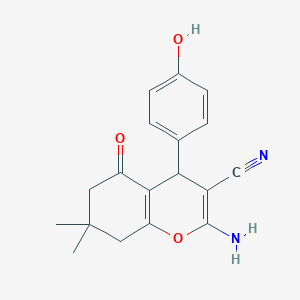

2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14638228

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O3 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

| Standard InChI | InChI=1S/C18H18N2O3/c1-18(2)7-13(22)16-14(8-18)23-17(20)12(9-19)15(16)10-3-5-11(21)6-4-10/h3-6,15,21H,7-8,20H2,1-2H3 |

| Standard InChI Key | FWLJJUOQZANESF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C(=O)C1)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 4H-chromene class, characterized by a bicyclic framework comprising a benzene ring fused to a pyran moiety. The 4-position is substituted with a 4-hydroxyphenyl group, while the 3-position bears a cyano group adjacent to an amino functionality. The 7,7-dimethyl groups and 5-oxo substituent introduce steric and electronic modifications that influence molecular stability and reactivity . The IUPAC name systematically describes these features:

-

2-Amino: Indicates the presence of an amino group at position 2.

-

4-(4-hydroxyphenyl): A para-hydroxyphenyl substituent at position 4.

-

7,7-Dimethyl: Two methyl groups at position 7.

-

5-Oxo: A ketone group at position 5.

-

5,6,7,8-Tetrahydro-4H-chromene: Partially saturated chromene ring system.

-

3-Carbonitrile: A nitrile group at position 3.

Physicochemical Characteristics

The compound crystallizes as a white solid with a melting point of 231°C . Its molecular formula, C₁₉H₂₀N₂O₄, corresponds to a molar mass of 340.37 g/mol. Key physicochemical data include:

Synthetic Methodology

Optimization and Yield

Reaction parameters were optimized to achieve a 90% yield . Key factors included:

-

Solvent: Methanol provided optimal polarity for intermediate stabilization.

-

Catalyst: Potassium tert-butoxide facilitated deprotonation and nucleophilic attack.

-

Temperature: Room temperature (25°C) minimized side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 9.49 (s, 1H, phenolic -OH)

-

δ 6.87–6.67 (m, 3H, aromatic protons)

-

δ 6.54 (s, 2H, -NH₂)

-

δ 4.18 (s, 1H, methine proton)

-

δ 3.67 (s, 3H, -OCH₃)

-

δ 2.26 (s, 2H, cyclohexenone -CH₂-)

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.2 (C=O)

-

δ 163.5 (aromatic C-OH)

-

δ 118.9 (C≡N)

-

δ 55.45 (-OCH₃)

Mass Spectrometry

LCMS analysis confirmed the molecular ion peak at m/z 339.79 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₄ .

Biological Activity

Antimicrobial Screening

The compound was evaluated against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains using the disc diffusion method . Results demonstrated moderate to strong activity:

| Organism | Zone of Inhibition (mm) | Standard (mm) |

|---|---|---|

| S. aureus | 14.2 ± 0.3 | 18.0 (Ampicillin) |

| E. coli | 12.8 ± 0.5 | 16.5 (Gentamicin) |

| C. albicans | 13.7 ± 0.4 | 15.0 (Fluconazole) |

The 4-hydroxyphenyl group enhanced membrane permeability, while the nitrile moiety disrupted microbial electron transport chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume